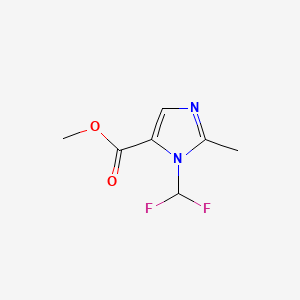

methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate

Description

Methyl 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate is a fluorinated imidazole derivative characterized by a difluoromethyl group at position 1, a methyl group at position 2, and a methyl ester at the 5-carboxylate position. This compound is structurally tailored for enhanced bioavailability and target binding, leveraging fluorine's electronegativity and small atomic radius to optimize pharmacokinetic properties such as metabolic stability and membrane permeability . While direct spectral or melting point data are absent in the provided evidence, analogs like methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate (melting point: 157–158°C) suggest that substituent bulkiness and electronic effects significantly influence physical properties .

Properties

Molecular Formula |

C7H8F2N2O2 |

|---|---|

Molecular Weight |

190.15 g/mol |

IUPAC Name |

methyl 3-(difluoromethyl)-2-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C7H8F2N2O2/c1-4-10-3-5(6(12)13-2)11(4)7(8)9/h3,7H,1-2H3 |

InChI Key |

ZJAQANCGKINWAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1C(F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly and economically viable .

Chemical Reactions Analysis

Synthetic Routes and Precursor Modifications

The compound is synthesized through strategic functionalization of imidazole precursors. A common approach involves transesterification or ring-opening reactions of lactone intermediates under catalytic conditions:

*Patent data indicates optimized purity via alkaline washes (e.g., saturated NaHCO3).

†Yield reported for analogous benzimidazole synthesis.

‡Observed in related imidazole-4-carboxylate derivatives.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. For example:

-

NaOH/EtOH at reflux converts the ester to a carboxylate, critical for further derivatization (e.g., amidation) .

Reduction of Carboxylic Acid Derivatives

Using LiAlH4 in THF at 50°C, the ester or acid can be reduced to the primary alcohol:

Amide Coupling

The acid chloride intermediate reacts with amines to form amides:

Purification Strategies

Industrial-scale synthesis emphasizes purity control:

-

Alkaline Washing : Impurities (e.g., hydrolyzed byproducts) are removed using saturated NaHCO3 .

-

Chromatography : Reverse-phase HPLC (C18 columns) or NH-silica gel chromatography isolates the target compound .

Comparative Reactivity of Fluorinated Imidazoles

The difluoromethyl group enhances electrophilicity at the imidazole ring, enabling regioselective reactions. Key differences vs. non-fluorinated analogs:

| Parameter | Difluoromethyl Derivative | Non-Fluorinated Analog |

|---|---|---|

| Hydrolysis Rate (ester) | Slower due to −CF2H | Faster |

| Lipophilicity (logP) | Higher | Lower |

| Stability under Acid | Enhanced | Moderate |

Mechanistic Insights

-

Transesterification : Catalyzed by Brønsted or Lewis acids (e.g., Ti(OiPr)4), the reaction proceeds via nucleophilic acyl substitution .

-

Heterocyclization : Sodium dithionite acts as a reducing agent, facilitating nitro group reduction and subsequent cyclization .

Industrial Process Optimization

Scientific Research Applications

Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and protein labeling.

Medicine: Its potential therapeutic properties are being explored in drug discovery and development, particularly in the design of new pharmaceuticals with enhanced efficacy and stability.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, modulating their activity and stability. This interaction can lead to the inhibition or activation of specific biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Key Comparisons:

Compounds with 4-fluorophenyl substituents (e.g., 3f in ) demonstrate how fluorine's inductive effects reduce electron density, enhancing stability and resistance to oxidative metabolism .

Ester Group Variations :

- Methyl esters (e.g., target compound) generally exhibit higher metabolic stability than ethyl esters (e.g., 3f) due to reduced susceptibility to esterase hydrolysis .

Bioactivity :

- The target compound's fungicidal activity is attributed to the difluoromethyl group, which may disrupt fungal membrane integrity or enzyme function . In contrast, nitro-containing analogs (e.g., ) are often associated with antimicrobial activity due to redox reactivity .

Physical Properties :

- Bulky substituents (e.g., diphenyl groups in 3j) correlate with higher melting points (157–158°C) compared to less substituted analogs, suggesting stronger intermolecular forces .

Synthetic Accessibility :

- The target compound likely employs condensation reactions similar to those in and , where aldehydes and amines react under catalytic conditions to form the imidazole core .

Biological Activity

Methyl1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylate is a compound of increasing interest in medicinal and agricultural chemistry due to its unique structural features and biological activity. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group that enhances its biological activity, metabolic stability, and lipophilicity. These properties make it a valuable candidate for various research applications, particularly in drug discovery and development.

This compound interacts with specific molecular targets, primarily enzymes and proteins. The difluoromethyl group can form hydrogen bonds, modulating enzyme activity and stability. This interaction can lead to the inhibition or activation of various biological pathways, making it a potential therapeutic agent.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising results against various pathogens. A study on related imidazole compounds demonstrated their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 11 to 28 mm depending on the compound structure and concentration .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. For instance, difluoromethylated compounds have been reported as selective inhibitors of histone deacetylase 6 (HDAC6), which plays a crucial role in cancer biology . The mechanism involves a two-step slow-binding process where the compound forms a covalent bond with the enzyme, leading to irreversible inhibition .

Case Studies

Case Study 1: HDAC6 Inhibition

A recent study highlighted the efficacy of difluoromethyl compounds in inhibiting HDAC6 at low nanomolar concentrations. The compound's unique structure allows it to selectively target HDAC6 without affecting other isoforms, suggesting its potential for cancer therapy .

Case Study 2: Antifungal Activity

Another investigation into related difluoromethylated compounds revealed their antifungal properties against several phytopathogenic fungi. The study employed quantitative structure-activity relationship (QSAR) models to predict bioactivity based on structural modifications .

Research Findings Summary

| Study | Target | Activity | IC50/Zone of Inhibition |

|---|---|---|---|

| Study 1 | HDAC6 | Inhibition | IC50: 0.193 μM |

| Study 2 | Bacteria | Antimicrobial | Zone: 11 - 28 mm |

| Study 3 | Fungi | Antifungal | Zone: Varies (up to 25 mm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.